9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid
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Overview
Description
9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a heterocyclic compound that contains a bromine atom, a benzoxazepine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid typically involves the bromination of 2,3,4,5-tetrahydro-1,4-benzoxazepine followed by carboxylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid.
Substitution: Formation of amino or hydroxyl derivatives.
Scientific Research Applications
9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and the benzoxazepine ring are thought to play crucial roles in its activity .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1,4-benzoxazepine: Lacks the bromine atom and carboxylic acid group.
9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the carboxylic acid group.
7-Carboxy-2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the bromine atom.
Uniqueness
9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10BrNO3 |
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Molecular Weight |
272.09 g/mol |
IUPAC Name |
9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3/c11-8-4-6(10(13)14)3-7-5-12-1-2-15-9(7)8/h3-4,12H,1-2,5H2,(H,13,14) |
InChI Key |
PSBVHDPLQVLDIX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2Br)C(=O)O |
Origin of Product |
United States |
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